![molecular formula C16H17F3N8 B2701224 2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2097890-09-8](/img/structure/B2701224.png)
2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Description
2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C16H17F3N8 and its molecular weight is 378.363. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Targeted Kinase Inhibitors : Researchers explore this compound as a potential kinase inhibitor due to its unique structure. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can lead to novel drug candidates for diseases like cancer and inflammatory disorders .
- Antiviral Agents : The trifluoromethyl group and triazolopyrimidine scaffold make it an interesting candidate for antiviral drug development. Investigations focus on its activity against viral enzymes or replication processes .
- GABA Receptor Modulation : The piperazine moiety suggests possible interactions with gamma-aminobutyric acid (GABA) receptors. Researchers study its effects on GABAergic neurotransmission and potential applications in anxiety or epilepsy management .
- Organic Semiconductors : The electron-rich triazolopyrimidine core could serve as a building block for organic semiconductors. These materials find applications in flexible displays, solar cells, and transistors .
- Herbicides or Fungicides : The compound’s trifluoromethyl group may enhance herbicidal or fungicidal activity. Researchers investigate its potential as an eco-friendly alternative to conventional agrochemicals .
- Fluorescent Probes : The aromatic system in the structure suggests fluorescence properties. Scientists explore its use as a fluorescent probe for biological imaging or sensing applications .
- Enzyme Inhibitors : The compound’s unique scaffold could interact with enzymes involved in various cellular processes. Researchers screen it against specific enzymes to identify potential inhibitors for therapeutic purposes .
Medicinal Chemistry and Drug Development
Neuroscience and Neuropharmacology
Materials Science and Organic Electronics
Agrochemicals and Crop Protection
Photophysics and Luminescent Materials
Chemical Biology and Enzyme Inhibition
properties
IUPAC Name |
3-methyl-6-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N8/c1-10-20-12(16(17,18)19)9-15(21-10)26-7-5-25(6-8-26)14-4-3-13-23-22-11(2)27(13)24-14/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRPTAUZMXDMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
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